molecular formula C6H9NS B6609757 1-(sulfanylmethyl)cyclobutane-1-carbonitrile CAS No. 2770495-68-4

1-(sulfanylmethyl)cyclobutane-1-carbonitrile

Cat. No. B6609757
CAS RN: 2770495-68-4
M. Wt: 127.21 g/mol
InChI Key: XQGUSOXJYULGHC-UHFFFAOYSA-N
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Description

1-(Sulfanylmethyl)cyclobutane-1-carbonitrile (1-SCBC) is an organic compound with the molecular formula C5H6N2S. It is an important precursor to a variety of useful organic compounds and is used in a variety of scientific and industrial applications. The synthesis of 1-SCBC is an interesting and complex process, and its mechanism of action and biochemical and physiological effects are of great interest to scientists.

Mechanism of Action

The mechanism of action of 1-(sulfanylmethyl)cyclobutane-1-carbonitrile is not fully understood. It is believed that the reaction of 1,3-dithiane and acetone produces an intermediate, 3-acetoxy-1,2-dithiolane, which is then hydrolyzed to form the desired product. This hydrolysis is believed to be facilitated by the presence of an acid, such as sulfuric acid.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(sulfanylmethyl)cyclobutane-1-carbonitrile have not been extensively studied. However, it is believed that 1-(sulfanylmethyl)cyclobutane-1-carbonitrile may have an inhibitory effect on certain enzymes and may also have an effect on the metabolism of certain drugs. It has also been suggested that 1-(sulfanylmethyl)cyclobutane-1-carbonitrile may have an anti-inflammatory effect.

Advantages and Limitations for Lab Experiments

1-(sulfanylmethyl)cyclobutane-1-carbonitrile has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it can be used as a starting material for the synthesis of a variety of organic compounds. It is also stable at room temperature and has a relatively low toxicity. However, there are also some limitations to its use in laboratory experiments. It is not very soluble in water, and its reaction with certain compounds can be difficult to control.

Future Directions

The potential applications of 1-(sulfanylmethyl)cyclobutane-1-carbonitrile are numerous, and there are many possible future directions for research. For example, further research could be conducted to investigate the biochemical and physiological effects of 1-(sulfanylmethyl)cyclobutane-1-carbonitrile, as well as its potential use as a catalyst in organic reactions. Additionally, further research could be conducted to explore the potential uses of 1-(sulfanylmethyl)cyclobutane-1-carbonitrile in the synthesis of pharmaceuticals and agrochemicals. Finally, further research could be conducted to investigate the potential of 1-(sulfanylmethyl)cyclobutane-1-carbonitrile to inhibit certain enzymes and to modify the metabolism of certain drugs.

Synthesis Methods

1-(sulfanylmethyl)cyclobutane-1-carbonitrile can be synthesized from the reaction of 1,3-dithiane and acetone. This process involves the formation of an intermediate, 3-acetoxy-1,2-dithiolane, which is then hydrolyzed to form the desired product. The reaction is usually carried out in an acidic medium, such as sulfuric acid, and can be conducted at temperatures ranging from 0 to 80°C. The reaction time varies depending on the concentration of the reactants, but can be as short as one hour.

Scientific Research Applications

1-(sulfanylmethyl)cyclobutane-1-carbonitrile has a wide range of applications in scientific research. It can be used as a starting material for the synthesis of a variety of organic compounds, such as 1,2-dithiolanes and 1,3-dithianes. It can also be used to prepare thiophene derivatives, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, 1-(sulfanylmethyl)cyclobutane-1-carbonitrile can be used as a catalyst in organic reactions, and it has been used in the synthesis of a variety of complex organic molecules.

properties

IUPAC Name

1-(sulfanylmethyl)cyclobutane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NS/c7-4-6(5-8)2-1-3-6/h8H,1-3,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQGUSOXJYULGHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CS)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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